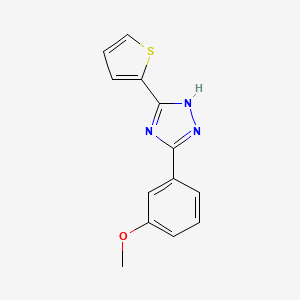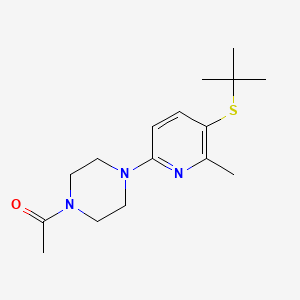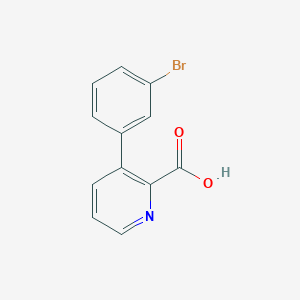
(S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide is a chemical compound that features a phthalimide moiety linked to a hydroxypentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by further functionalization to introduce the hydroxypentanamide chain. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phthalimide moiety can be reduced to form a phthalamide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced phthalamides, and substituted analogs with various functional groups.
Scientific Research Applications
(S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein modifications.
Industry: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phthalimide moiety can interact with active sites of enzymes, inhibiting their activity, while the hydroxypentanamide chain can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid: Similar structure with a propanoic acid chain instead of a hydroxypentanamide chain.
(S)-2-(1,3-Dioxoisoindolin-2-yl)pentanedioic acid: Features a pentanedioic acid chain, offering different reactivity and applications.
Properties
Molecular Formula |
C13H14N2O4 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(4S)-4-(1,3-dioxoisoindol-2-yl)-5-hydroxypentanamide |
InChI |
InChI=1S/C13H14N2O4/c14-11(17)6-5-8(7-16)15-12(18)9-3-1-2-4-10(9)13(15)19/h1-4,8,16H,5-7H2,(H2,14,17)/t8-/m0/s1 |
InChI Key |
YMXCZMNALXTAKA-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCC(=O)N)CO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


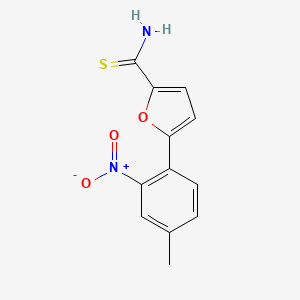
![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B11805084.png)
![5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine](/img/structure/B11805089.png)
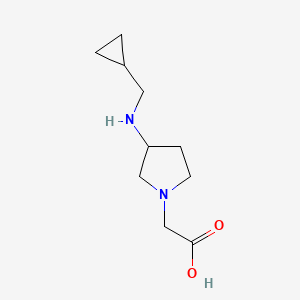
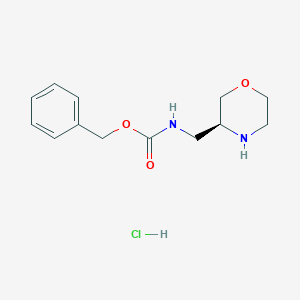
![4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid](/img/structure/B11805112.png)
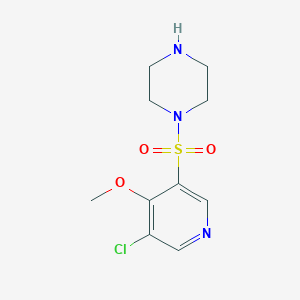
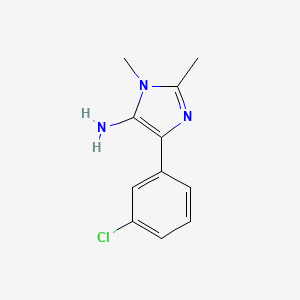
![Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B11805131.png)
